9-(2-methoxyphenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione
Description
9-(2-Methoxyphenyl)-9-azatricyclo[9.4.0.0²,⁷]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione is a tricyclic heterocyclic compound featuring a fused azabicyclic core with a 2-methoxyphenyl substituent at the 9-position. The molecule contains two ketone groups (8,10-dione) and a methoxy group in the ortho position of the phenyl ring, which introduces steric and electronic effects.
Properties
IUPAC Name |
6-(2-methoxyphenyl)benzo[d][2]benzazepine-5,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO3/c1-25-19-13-7-6-12-18(19)22-20(23)16-10-4-2-8-14(16)15-9-3-5-11-17(15)21(22)24/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSZFUMOBSYDLLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C3=CC=CC=C3C4=CC=CC=C4C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Methoxyphenyl)benzodbenzazepine-5,7-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Specific details on the exact synthetic routes and reaction conditions are often proprietary and may require access to specialized chemical databases or publications.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This might include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
6-(2-Methoxyphenyl)benzodbenzazepine-5,7-dione can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form. Substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
6-(2-Methoxyphenyl)benzodbenzazepine-5,7-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(2-Methoxyphenyl)benzodbenzazepine-5,7-dione involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, altering their activity, and modulating various biochemical processes. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between the target compound and its analogs:
Structural and Electronic Comparisons
- Para-substituents (e.g., 4-ethoxy or 4-methoxy) allow better electronic conjugation with the azatricyclo core, possibly enhancing UV absorption or fluorescence properties.
- Heteroatom Variations : Replacement of oxygen with sulfur (e.g., 3,7-dithia analogs) increases molecular weight and lipophilicity, which could improve membrane permeability but reduce aqueous solubility .
- Functional Group Diversity : Hydroxyl groups (e.g., 3-methoxy-4-hydroxyphenyl derivative) enable hydrogen bonding, enhancing solubility and target affinity in biological systems, whereas methoxy/ethoxy groups prioritize lipophilicity .
Physicochemical Properties
- Lipophilicity : The target compound’s logP is estimated to be lower than that of the 4-ethoxyphenyl analog (due to ethoxy’s larger alkyl chain) but higher than hydroxyl-containing derivatives .
- Solubility : The ortho-methoxy group may reduce crystallinity compared to para-substituted analogs, as seen in similar tricyclic systems .
Biological Activity
9-(2-methoxyphenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity based on available literature, including in vitro and in vivo studies.
Chemical Structure
The compound is characterized by a tricyclic structure with a methoxyphenyl substitution, contributing to its pharmacological properties. The molecular formula is , with a molecular weight of 334.3 g/mol.
Biological Activity Overview
Research indicates that compounds with similar structural motifs often exhibit significant biological activities, including anticancer properties, antimicrobial effects, and enzyme inhibition. The following sections detail specific findings related to the biological activity of 9-(2-methoxyphenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione.
Anticancer Activity
Several studies have investigated the anticancer potential of related compounds within the azatricyclo family:
- Mechanism of Action : Similar compounds have been shown to induce apoptosis in cancer cells through various mechanisms such as DNA intercalation and modulation of cell cycle regulators like p21 and cyclins (Gong et al., 2021) .
- Cell Lines Tested : In vitro studies have demonstrated cytotoxic effects against multiple cancer cell lines including HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) with IC50 values ranging from 10 to 30 μM .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Aaptamine | HeLa | 15.03 | Apoptosis induction |
| Aaptamine | A549 | 10.47 | DNA intercalation |
| Isoaaptamine | MDA-MB-231 | 19.34 | Cell cycle arrest |
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored:
- Activity Against Bacteria : Preliminary studies suggest that derivatives of this compound exhibit antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli.
- Mode of Action : Antimicrobial activity is hypothesized to result from the disruption of bacterial cell membranes and inhibition of key metabolic pathways.
Enzyme Inhibition
Research has indicated that compounds structurally similar to 9-(2-methoxyphenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione may act as inhibitors of various enzymes:
- Phospholipase A2 Inhibition : Studies have shown that certain azatricyclo compounds inhibit phospholipase A2 activity, which is crucial for inflammatory responses .
Study on Anticancer Properties
A study by Dyshlovoy et al. (2021) investigated the anticancer effects of azatricyclo derivatives in mice models with human xenografts. The results indicated significant tumor reduction and modulation of gene expression related to apoptosis and cell proliferation .
Study on Antimicrobial Effects
In another study focusing on antimicrobial activity, derivatives were tested against a panel of bacterial strains showing promising results with minimum inhibitory concentrations (MICs) below 50 μg/mL for several strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
